molecular formula C12H14O2 B6257321 4-(1-methoxycyclobutyl)benzaldehyde CAS No. 875306-31-3

4-(1-methoxycyclobutyl)benzaldehyde

Cat. No.: B6257321
CAS No.: 875306-31-3
M. Wt: 190.2
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Description

4-(1-Methoxycyclobutyl)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a methoxycyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxycyclobutyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with cyclobutyl compounds under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent at controlled temperatures to optimize the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs a ‘one-pot’ synthesis method. This approach involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The process is designed to be efficient, cost-effective, and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(1-Methoxycyclobutyl)benzoic acid.

    Reduction: 4-(1-Methoxycyclobutyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(1-Methoxycyclobutyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of perfumes, agrochemicals, and plastic additives.

Mechanism of Action

The mechanism of action of 4-(1-methoxycyclobutyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act by disrupting cellular redox homeostasis, leading to antifungal effects. The compound’s ability to interfere with antioxidation pathways makes it a potent agent against fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Shares the methoxy group but lacks the cyclobutyl ring.

    Cyclobutylbenzaldehyde: Contains the cyclobutyl ring but lacks the methoxy group.

Uniqueness

4-(1-Methoxycyclobutyl)benzaldehyde is unique due to the presence of both the methoxy group and the cyclobutyl ring, which confer distinct chemical properties and reactivity.

Properties

CAS No.

875306-31-3

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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